![molecular formula C12H23NO3S B2576048 tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate CAS No. 1353983-27-3](/img/structure/B2576048.png)
tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate
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Description
“tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C12H23NO3S, an average mass of 261.381 Da, and a monoisotopic mass of 261.139862 Da .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a tert-butyl carboxylate group and a ((2-hydroxyethyl)thio)methyl group .Scientific Research Applications
Synthetic Applications and Molecular Structures
Synthetic Methodologies and Structural Analysis : The synthesis of complex molecules often involves tert-butyl pyrrolidine carboxylate derivatives due to their utility in organic synthesis. For instance, Weber et al. (1995) described the synthesis of an all-cis trisubstituted pyrrolidin-2-one, highlighting its structural characteristics and potential as a synthetic intermediate H. Weber, P. Ettmayer, M. Hübner, H. Gstach, 1995.
Metabolic Studies : Understanding the metabolism of complex molecules is crucial for developing new pharmaceuticals. Prakash et al. (2008) investigated the CYP2C8- and CYP3A-mediated C-demethylation of a prostaglandin E2 agonist, demonstrating the metabolic pathways and identifying metabolites C. Prakash, Weiwei Wang, T. O’Connell, Kim A. Johnson, 2008.
Enantioselective Synthesis : The development of methods for the enantioselective synthesis of pyrrolidine derivatives is a key area of research. Chung et al. (2005) reported on a highly efficient synthesis of N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, showcasing advancements in asymmetric synthesis John Y. L. Chung, R. Cvetovich, J. Amato, J. McWilliams, R. Reamer, L. Dimichele, 2005.
Crystal Structure Analysis : The detailed study of molecular structures through crystallography provides insights into compound stability and reactivity. Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, characterizing it through X-ray diffraction to determine its structural parameters S. Naveen, B. Dinesh, K. Abiraj, D. Channe Gowda, M. A. Sridhar, J. Shashidhara Prasad, 2007.
properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-5-4-10(8-13)9-17-7-6-14/h10,14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAHNGBRXCPUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate |
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